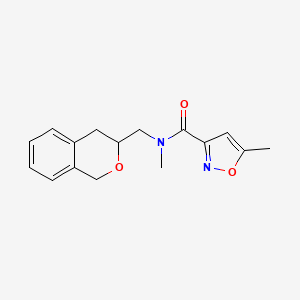

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide

Description

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted with a carboxamide group at position 3, further modified with a methyl group at position 5 and an isochroman-3-ylmethyl substituent on the amide nitrogen. This compound belongs to the broader class of isoxazole-3-carboxamides, which are known for their diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-7-15(17-21-11)16(19)18(2)9-14-8-12-5-3-4-6-13(12)10-20-14/h3-7,14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBDHUOYFLZYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Isoxazole Ring Formation via Claisen Condensation and Cyclization

Adapted from the synthesis of 5-methylisoxazole-3-carboxamide (CN1156723A), this method employs a one-pot strategy:

- Claisen Condensation : Dimethyl oxalate reacts with acetone in the presence of sodium methoxide to form methyl acetylacetonate.

- Cyclization : Hydroxylammonium sulfate induces cyclization to yield 5-methylisoxazole-3-methyl carboxylate.

- Amination : Liquid ammonia or a substituted amine (e.g., N-methyl-isochroman-3-ylmethyl amine) replaces ammonia to form the carboxamide.

Advantages :

- Low-cost starting materials (dimethyl oxalate vs. oxalic acid diethyl ester).

- No intermediate isolation, reducing production time.

Hypothetical Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Claisen Condensation | Dimethyl oxalate, acetone, NaOMe, −5°C | 88 |

| Cyclization | Hydroxylammonium sulfate, 60°C | 76 |

| Amination | N-Methyl-isochroman-3-ylmethyl amine | 70* |

Route 2: Carboxamide Coupling via Activated Intermediates

This method leverages peptide coupling reagents to form the carboxamide bond:

- Synthesis of 5-Methylisoxazole-3-Carboxylic Acid : Hydrolysis of ethyl 5-methylisoxazole-3-carboxylate (from Route 1).

- Activation : Conversion to acid chloride using thionyl chloride or via mixed anhydride.

- Amine Coupling : Reaction with N-methyl-isochroman-3-ylmethyl amine using HATU or EDCl/HOBt.

Key Considerations :

- Steric hindrance from the isochroman group may necessitate bulky coupling agents.

- Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Hypothetical Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid Chloride Formation | SOCl₂, reflux | 95* |

| Coupling | HATU, DIPEA, DMF | 82* |

Route 3: Reductive Amination for N-Alkylation

For introducing the N-methyl and N-isochroman-3-ylmethyl groups:

- Primary Amine Synthesis : Isochroman-3-carbaldehyde → oxime formation → reduction to isochroman-3-ylmethyl amine.

- N-Methylation : Reaction with methyl iodide or reductive amination using formaldehyde.

- Coupling : As in Route 2.

Challenges :

- Over-alkylation risks require controlled stoichiometry.

- Protecting groups (e.g., Boc) may be necessary for selectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Sodium Methoxide : Superior to NaOH in Claisen condensation due to milder basicity.

- Transition Metals : Pd/C or Ni catalysts could enhance reductive amination but require experimentation.

Analytical Characterization

Critical for verifying structure and purity:

- NMR : Distinct signals for isochroman protons (δ 4.2–4.5 ppm) and isoxazole C-H (δ 6.8 ppm).

- HPLC-MS : Confirms molecular ion ([M+H]⁺ ≈ 331 m/z).

- Elemental Analysis : Validates C, H, N content within 0.3% of theoretical values.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 3 | 4 | 5 |

| Overall Yield (%) | 70 | 75 | 65 |

| Cost Efficiency | High | Moderate | Low |

| Scalability | Excellent | Good | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amides and alcohols.

Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces.

Inhibiting Enzymes: Inhibiting the activity of certain enzymes involved in disease processes.

Modulating Signaling Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-3-carboxamide derivatives share a common core but differ in substituents, which critically influence their physicochemical properties, pharmacokinetics, and biological efficacy. Below is a detailed comparison with key analogs:

Substituent Effects on the Amide Nitrogen

N,N-Dimethyl-5-neopentyl-3-oxoisoxazole-2(3H)-carboxamide (14l)

- Substituents: Neopentyl (bulky branched alkyl) at position 5, dimethylamine on the carboxamide.

- Physicochemical Data: Melting point 70.7–72.0°C; logP ~2.5 (predicted), indicating moderate lipophilicity.

- Synthesis: Derived from 5-neopentylisoxazol-3-ol and N,N-dimethylcarbamoyl chloride via nucleophilic acyl substitution .

- Relevance: Bulky substituents enhance metabolic stability but may reduce solubility.

N,N-Dimethyl-5-isopentyl-3-oxoisoxazole-2(3H)-carboxamide (14m)

- Target Compound: N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide Substituents: Isochroman-3-ylmethyl (aromatic bicyclic ether) on the amide nitrogen.

Core Modifications: 3-Oxoisoxazole vs. Isoxazole

- 3-Oxoisoxazole Derivatives (e.g., 14l, 14m) Feature a ketone at position 3, forming a 3-oxoisoxazole ring. Biological Activity: Demonstrated acetylcholinesterase inhibition with IC50 values in the nanomolar range . Stability: The 3-oxo group may increase susceptibility to hydrolysis compared to non-oxidized isoxazoles.

- Structural analogs (e.g., N,5-dimethylisoxazole-3-carboxamide) show intermediate solubility (logP ~1.8) and are used as intermediates in kinase inhibitor synthesis .

Case Study: N-(isochroman-3-ylmethyl) Substituent

Analogous methods in (e.g., benzhydryl-substituted isoxazoles) suggest that bulky aromatic groups are compatible with carboxamide synthesis.

Enzyme Inhibition

- Diarylisoxazole-3-carboxamides (e.g., compound 63 in ): Potent inhibitors of mitochondrial permeability transition pores (IC50 < 1 µM), with hydroxyl and halogen substituents enhancing target engagement .

- 3-Oxoisoxazole-2(3H)-carboxamides : Acetylcholinesterase inhibitors with resistance-breaking properties; bulky substituents (e.g., neopentyl in 14l) improve potency by 10-fold compared to smaller alkyl groups .

Pharmacokinetic Considerations

- Lipophilicity : The isochroman-3-ylmethyl group in the target compound likely increases logP, favoring CNS penetration but risking higher plasma protein binding.

- Metabolic Stability : Methyl groups (e.g., N,5-dimethyl in the target) reduce oxidative metabolism, as seen in analogs like N,N-dimethyl-5-neopentyl derivatives .

Data Tables

Table 1: Physicochemical Properties of Selected Isoxazole-3-carboxamides

Biological Activity

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an isoxazole ring and an isochroman moiety, which may contribute to its pharmacological properties. Preliminary studies have indicated that it may exhibit anti-inflammatory and analgesic effects, but further research is necessary to elucidate its mechanisms of action and therapeutic potential.

Structural Characteristics

The compound's structure can be broken down into two main components:

- Isoxazole Ring : Known for its presence in various bioactive compounds, the isoxazole ring may be responsible for interactions with biological targets.

- Isochroman Moiety : This structure provides stability and may enhance the compound's reactivity.

1. Anti-inflammatory Effects

Research indicates that N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide may possess significant anti-inflammatory properties. The mechanism likely involves modulation of inflammatory pathways through interaction with specific enzymes or receptors associated with pain and inflammation.

2. Analgesic Properties

The compound has shown potential as an analgesic agent, suggesting it could be developed into a new class of pain relief medications. Interaction studies are ongoing to identify specific molecular targets involved in its analgesic effects.

The exact mechanism of action for N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound interacts with certain receptors or enzymes involved in pain modulation and inflammatory responses. This interaction could lead to alterations in signaling pathways that reduce pain and inflammation.

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds containing isoxazole and carboxamide functionalities. For instance:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3,5-Dimethylisoxazole | Acts as an acetyl-lysine mimetic | Binds to bromodomains, influencing gene expression |

| Dacarbazine (DTIC) | Antitumor activity | Induces apoptosis in cancer cells through metabolic activation |

These findings suggest that compounds with similar structural features might share biological activities, offering insights into the potential applications of N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide in drug development.

Synthesis and Derivatives

The synthesis of N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of isochroman derivatives.

- Coupling with isoxazole carboxylic acids using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This synthetic route allows for the generation of various derivatives that may exhibit distinct biological properties.

Q & A

Q. How to resolve conflicting reports on mitochondrial vs. cytoplasmic effects of the compound?

- Methodological Answer :

- Subcellular fractionation : Treat cells with digitonin (permeabilizes plasma membrane) to isolate mitochondrial vs. cytoplasmic effects .

- Fluorescent probes : Use JC-1 (mitochondrial membrane potential) and Calcium Green-5N (cytosolic Ca2+) in parallel assays .

- Dose-response studies : Test 0.1–100 µM ranges to identify concentration-dependent mechanism shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.